molecular formula C11H11NO2 B13887940 1,3-Dimethylindole-7-carboxylic acid

1,3-Dimethylindole-7-carboxylic acid

Cat. No.: B13887940
M. Wt: 189.21 g/mol
InChI Key: MUOOYXVTSLBESM-UHFFFAOYSA-N
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Description

1,3-Dimethylindole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylindole-7-carboxylic acid typically involves several steps, including the formation of the indole ring and subsequent functionalization. One common method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper iodide . Another approach includes the use of Lewis acid-catalyzed acyliminium ion allylation, Mitsunobu reaction, and palladium-mediated Stille-Kelly intramolecular cross-coupling .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylindole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 1,3-Dimethylindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors with high affinity, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dimethylindole-7-carboxylic acid include other indole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1,3-dimethylindole-7-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-7-6-12(2)10-8(7)4-3-5-9(10)11(13)14/h3-6H,1-2H3,(H,13,14)

InChI Key

MUOOYXVTSLBESM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC=C2C(=O)O)C

Origin of Product

United States

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